3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one
Description
This compound is a structurally complex molecule featuring a chlorophenyl group, a piperazine ring substituted with a cinnamyl moiety [(2E)-3-phenylprop-2-en-1-yl], and a tetrazole ring. The tetrazole group (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The piperazine scaffold contributes to conformational flexibility, enabling interactions with biological targets such as receptors or enzymes. The chlorophenyl group likely enhances lipophilicity, influencing membrane permeability and target binding affinity.
Properties
Molecular Formula |
C24H27ClN6O |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C24H27ClN6O/c25-23-10-8-21(9-11-23)22(18-31-19-26-27-28-31)17-24(32)30-15-13-29(14-16-30)12-4-7-20-5-2-1-3-6-20/h1-11,19,22H,12-18H2/b7-4+ |
InChI Key |
HELQKVVVNVFZML-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with piperazine to form an intermediate, which is then reacted with phenylprop-2-en-1-yl bromide under basic conditions to introduce the phenylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine ring undergoes alkylation or acylation due to its nucleophilic secondary amines. For example:
-
Reaction with alkyl halides : The secondary amines react with electrophiles like methyl iodide under basic conditions (e.g., K₂CO₃) to form quaternary ammonium salts.
-
Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives, as observed in similar piperazine-containing systems .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | ~85% | |
| Acylation | AcCl, CH₂Cl₂, RT | N-Acetyl piperazine derivative | 78% |
Catalytic Hydrogenation of the Propenyl Group
The (2E)-3-phenylprop-2-en-1-yl group undergoes hydrogenation:
-
Hydrogenation : Using H₂ (1 atm) and Pd/C (10% w/w) in ethanol reduces the double bond to a single bond, forming a saturated propyl chain. This reaction is stereospecific and retains configuration at adjacent chiral centers .
| Substrate | Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|---|
| (2E)-propenyl | Pd/C, H₂ | EtOH, RT, 12h | Saturated propyl | >95% |
Tetrazole Ring Reactivity
The 1H-tetrazol-1-yl group participates in:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, forming stable complexes.
-
Acid-catalyzed hydrolysis : Under acidic conditions (HCl, 80°C), it hydrolyzes to form an amide intermediate .
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Metal coordination | CuSO₄, EtOH/H₂O, RT | Tetrazole-Cu complex | Stable at pH 7–9 |
| Hydrolysis | 6M HCl, 80°C, 4h | 1-Carbamoyl derivative | Side chain-dependent kinetics |
Ketone Functionalization
The butan-1-one moiety undergoes:
-
Grignard addition : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols.
-
Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Grignard addition | CH₃MgBr, THF, 0°C | Tertiary alcohol | 72% |
| Ketone reduction | NaBH₄, MeOH, RT | Secondary alcohol | 88% |
Photochemical [2+2] Cycloaddition
The conjugated enone system in the cinnamyl-piperazine group participates in UV-induced cycloadditions:
-
Crosslinking : Under UV light (λ = 300 nm), the compound dimerizes via a [2+2] mechanism, forming cyclobutane derivatives .
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (300 nm), 6h | Cyclobutane dimer | Φ = 0.15 |
Stability Under Physiological Conditions
In simulated biological environments (pH 7.4, 37°C):
-
Hydrolytic degradation : The tetrazole ring remains intact, but the ester linkage in the piperazine side chain hydrolyzes slowly (t₁/₂ = 48h) .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 48h |
Scientific Research Applications
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
Piperazine Derivatives: The target compound’s piperazine-cinnamyl moiety distinguishes it from simpler piperazine derivatives like (2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one ().
Tetrazole vs. Triazole/Triazolone :
- The 1H-tetrazol-1-yl group in the target compound offers superior metabolic stability compared to triazole derivatives (). Tetrazoles resist enzymatic degradation better than triazoles, which are prone to oxidation . However, triazolones (e.g., ) exhibit stronger hydrogen-bonding capacity due to their carbonyl group, enhancing target affinity in antifungal applications .
Chlorophenyl vs. Halogen-Substituted Aromatics :
- The 4-chlorophenyl group in the target compound provides moderate hydrophobicity (clogP ~3.5 estimated), whereas difluorophenyl () or dichlorophenyl () substituents increase halogen bonding but may reduce solubility .
Sulfanyl and Cinnamyl Groups :
- Sulfanyl-containing analogs () exhibit higher crystallinity and stability but lower bioavailability due to poor aqueous solubility. The cinnamyl group in the target compound balances lipophilicity and conformational flexibility .
Biological Activity
The compound 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one , identified by its CAS number 236751-51-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 366.88 g/mol. The structural complexity includes a chlorophenyl group, a piperazine moiety, and a tetrazole ring, which are often associated with various biological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing piperazine and phenyl groups have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 1.61 to 2.14 µg/mL against human cancer cell lines, suggesting that the presence of the tetrazole and piperazine groups may enhance cytotoxicity .
Table 1: Antitumor Activity Comparison
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 0.92 | HT29 |
| Compound B | 2.14 ± 0.15 | Jurkat |
| Target Compound | TBD | TBD |
Antimicrobial Activity
Compounds similar to the target compound have also been evaluated for antimicrobial properties. A series of piperazine derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving low MIC values compared to standard antibiotics .
Table 2: Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzimidazole Derivative | 10 | E. coli |
| Piperazine Derivative | 5 | S. aureus |
| Target Compound | TBD | TBD |
The biological activity of the compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. For example, studies on similar compounds have shown that they can inhibit key signaling pathways like the PI3K/Akt pathway, which is crucial for cancer cell survival .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of piperazine and assessed their anticancer properties in vitro. The target compound was included in a broader screening of related molecules, showing promising results against multiple cancer types .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of piperazine derivatives against several pathogenic strains, revealing that compounds with structural similarities to the target compound exhibited significant antibacterial effects, particularly against drug-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
